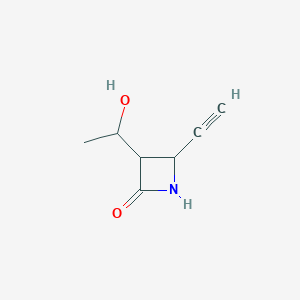

4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one

Descripción general

Descripción

4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one, also known as EHNA, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit adenosine deaminase (ADA) activity. ADA is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. EHNA has been shown to be a potent inhibitor of ADA, and its use has led to significant advances in the understanding of ADA's role in various biological processes.

Mecanismo De Acción

4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one acts as a competitive inhibitor of ADA, binding to the active site of the enzyme and preventing the deamination of adenosine and deoxyadenosine. This inhibition leads to an accumulation of adenosine and deoxyadenosine, which can have various effects on cellular processes, depending on the cell type and context.

Efectos Bioquímicos Y Fisiológicos

The effects of 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one on cellular processes are complex and depend on the specific cell type and context. In general, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA can lead to an accumulation of adenosine and deoxyadenosine, which can have various effects on cellular processes. For example, in T cells, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA has been shown to enhance T cell activation and proliferation, while in other cell types, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced accumulation of adenosine can lead to anti-inflammatory effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has several advantages as a tool for scientific research. It is a potent and selective inhibitor of ADA, which allows for the specific modulation of ADA activity without affecting other enzymes or cellular processes. Additionally, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one is relatively easy to synthesize and purify, making it readily accessible to researchers.

However, there are also limitations to the use of 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one in lab experiments. For example, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA can lead to the accumulation of adenosine and deoxyadenosine, which can have various effects on cellular processes, making it difficult to interpret the results of experiments that use 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one. Additionally, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one may have off-target effects or interact with other cellular components, which can complicate the interpretation of results.

Direcciones Futuras

There are several future directions for research on 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one and its effects on cellular processes. One area of interest is the role of ADA in cancer, where 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA may have therapeutic potential. Additionally, there is interest in developing more potent and selective inhibitors of ADA that can be used to study its role in various biological processes. Finally, there is interest in understanding the complex effects of adenosine and deoxyadenosine accumulation on cellular processes, which may have implications for the treatment of various diseases.

Aplicaciones Científicas De Investigación

4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has been used extensively in scientific research to study the role of ADA in various biological processes. One notable application is in the study of the immune system, where 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has been used to investigate the role of ADA in T cell activation and proliferation. Additionally, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has been used to study the role of ADA in the regulation of purine metabolism and the nucleotide pool in various cell types.

Propiedades

Número CAS |

103365-28-2 |

|---|---|

Nombre del producto |

4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one |

Fórmula molecular |

C7H9NO2 |

Peso molecular |

139.15 g/mol |

Nombre IUPAC |

4-ethynyl-3-(1-hydroxyethyl)azetidin-2-one |

InChI |

InChI=1S/C7H9NO2/c1-3-5-6(4(2)9)7(10)8-5/h1,4-6,9H,2H3,(H,8,10) |

Clave InChI |

YGMBLYXQKPCVKT-UHFFFAOYSA-N |

SMILES |

CC(C1C(NC1=O)C#C)O |

SMILES canónico |

CC(C1C(NC1=O)C#C)O |

Sinónimos |

2-Azetidinone, 4-ethynyl-3-(1-hydroxyethyl)- (9CI) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)